molecular formula C20H21ClN4O4 B2874634 N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005298-51-0

N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2874634
CAS No.: 1005298-51-0
M. Wt: 416.86
InChI Key: WCMPVVZZCGODMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O4 and its molecular weight is 416.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Research into compounds with a similar structural backbone, such as pyrimidinones and pyrido[2,3-d]pyrimidines, has highlighted their synthesis and potential biological activities. For example, a study on the synthesis of 5-deaza analogues of aminopterin and folic acid revealed significant anticancer activity in vitro and in vivo for aminopterin analogues, highlighting the therapeutic potential of such structures (Su et al., 1986).

Antimicrobial Activity

  • Pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, have been synthesized and shown to exhibit good antibacterial and antifungal activities. This suggests a potential application in developing new antimicrobial agents (Hossan et al., 2012).

Herbicidal Screening

  • The synthesis of N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxy acetamide series demonstrated excellent inhibitory activity against tested weeds, indicating potential applications in agriculture for weed management (Fang Hai-bin, 2007).

Anti-Inflammatory and Analgesic Agents

  • Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents. Some compounds showed significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

  • The synthesis and evaluation of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been conducted, revealing potential antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, against several cancer cell lines (Hafez et al., 2016).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMPVVZZCGODMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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